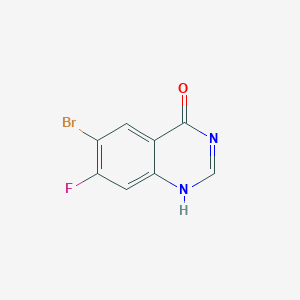

6-bromo-7-fluoro-1H-quinazolin-4-one

Description

Significance of the Quinazolinone Core in Advanced Chemical Research

The quinazolinone core, a fused heterocyclic system comprising a benzene (B151609) ring and a pyrimidine (B1678525) ring, is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds, including natural products and synthetic molecules with a wide range of therapeutic properties. nih.gov The stability of the quinazolinone ring system to oxidation, reduction, and hydrolysis reactions makes it a robust scaffold for chemical derivatization. chemicalbook.com

The versatility of the quinazolinone nucleus allows for substitutions at various positions, primarily at the 2, 3, 6, and 8-positions, which significantly influences the molecule's physicochemical properties and biological activity. researchgate.netfcad.com This has led to the development of a vast library of quinazolinone derivatives with diverse pharmacological activities. nih.gov

Rationale for Investigating Halogenated Quinazolin-4-one Derivatives in Chemical Sciences

The introduction of halogen atoms, such as bromine and fluorine, into the quinazolinone scaffold is a key strategy in medicinal chemistry to modulate a compound's properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. uni.lu The presence of a bromine atom at the 6-position of the quinazoline (B50416) ring, for instance, has been shown in some studies to enhance the biological effects of certain derivatives. nih.gov

Specifically, the combination of bromine and fluorine on the quinazolinone core, as seen in 6-bromo-7-fluoro-1H-quinazolin-4-one, presents a unique set of electronic and steric properties. Fluorine, with its high electronegativity, can alter the acidity of nearby protons and influence metabolic pathways, while the larger bromine atom can provide specific steric interactions within binding pockets. The investigation into such di-halogenated derivatives is driven by the prospect of discovering compounds with novel chemical reactivity and enhanced biological profiles.

While specific research on this compound is limited, its structural features place it at the intersection of several promising areas of chemical research. Data on this compound is primarily available through chemical databases, providing foundational information for further investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄BrFN₂O | PubChem uni.lu |

| Monoisotopic Mass | 241.9491 Da | PubChem uni.lu |

| InChI | InChI=1S/C8H4BrFN2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | PubChem uni.lu |

| InChIKey | KBQBBYPXSOKJEI-UHFFFAOYSA-N | PubChem uni.lu |

| Canonical SMILES | C1=C2C(=CC(=C1Br)F)N=CNC2=O | PubChem uni.lu |

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]⁺ | 242.95638 | 138.4 | PubChem uni.lu |

| [M+Na]⁺ | 264.93832 | 153.0 | PubChem uni.lu |

| [M-H]⁻ | 240.94182 | 141.4 | PubChem uni.lu |

| [M+NH₄]⁺ | 259.98292 | 157.9 | PubChem uni.lu |

| [M+K]⁺ | 280.91226 | 140.4 | PubChem uni.lu |

m/z: mass-to-charge ratio; CCS: Collision Cross Section

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-fluoro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQBBYPXSOKJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1Br)F)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Bromo 7 Fluoro 1h Quinazolin 4 One and Its Analogues

Classical and Contemporary Approaches to Quinazolin-4-one Synthesis

The construction of the quinazolin-4-one ring system can be achieved through several established and modern synthetic strategies. These methods often involve the use of readily available starting materials and proceed through key cyclization steps.

Synthesis via Anthranilic Acid Derivatives and Cyclization Reactions

A cornerstone in the synthesis of quinazolin-4-ones is the use of anthranilic acid and its derivatives. nih.govepstem.net The Niementowski reaction, a classical method, involves the condensation of anthranilic acid with amides, such as formamide (B127407), to yield quinazolin-4-ones. generis-publishing.comijarsct.co.in This reaction, while foundational, has been refined over the years to improve yields and reaction conditions. For instance, heating anthranilic acid with an excess of formamide at elevated temperatures (130-135 °C) can produce quinazolin-4-one in high yields (up to 96%). generis-publishing.com

Modern variations of this approach utilize microwave irradiation to accelerate the reaction, often leading to higher yields in shorter reaction times compared to conventional heating methods. epstem.netijarsct.co.in For example, the reaction of anthranilic acid with formamide under microwave irradiation can yield quinazolin-4(3H)-one in 87% yield in just a few minutes, a significant improvement over the 61% yield obtained after 8 hours of conventional heating. epstem.net

The versatility of this method is further expanded by the use of various substituted anthranilic acids and different cyclizing agents. For instance, reacting anthranilic acid with orthoesters like trimethyl orthoformate in the presence of an amine under microwave conditions is an effective one-pot method for synthesizing 3-substituted-quinazolin-4(3H)-ones. tandfonline.com The general mechanism involves the initial formation of an N-acyl-anthranilic acid intermediate, which then undergoes dehydrative cyclization to form the quinazolinone ring. nih.gov

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating (150-160 °C) | 8 hours | 61% |

| Microwave Irradiation | Few minutes | 87% |

Utilization of Benzoxazinone (B8607429) Intermediates in Quinazolinone Formation

An alternative and widely used strategy for quinazolin-4-one synthesis involves the use of 2-substituted-4H-3,1-benzoxazin-4-one intermediates. researchgate.netnih.gov These intermediates are typically prepared by treating anthranilic acid or its derivatives with an acid anhydride, such as acetic anhydride, or an acid chloride. nih.govuomosul.edu.iq For example, reacting 5-bromoanthranilic acid with 4-chlorobutyryl chloride yields the corresponding N-acyl-anthranilic acid, which upon treatment with acetic anhydride, undergoes dehydrative cyclization to form the benzoxazinone intermediate. nih.gov

The resulting benzoxazinone is a versatile precursor that can be readily converted to a variety of quinazolin-4-one derivatives. nih.gov The key step in this conversion is the reaction of the benzoxazinone with a primary amine or other nitrogen nucleophiles. nih.govnih.gov The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the benzoxazinone, leading to the opening of the oxazinone ring. Subsequent cyclization and elimination of a water molecule afford the desired quinazolin-4-one. tandfonline.com This two-step approach offers a high degree of flexibility in introducing various substituents at the 2 and 3 positions of the quinazolinone ring. tandfonline.comnih.gov The choice of solvent can influence the reaction yield, with DMF often providing higher yields compared to ethanol (B145695). nih.gov

Targeted Synthesis of Halogenated Quinazolinone Scaffolds

The synthesis of specifically halogenated quinazolinones like 6-bromo-7-fluoro-1H-quinazolin-4-one requires precise control over the introduction of halogen atoms onto the aromatic ring. This can be achieved through various regioselective halogenation techniques and modern cross-coupling strategies.

Regioselective Introduction of Bromine and Fluorine Substituents

The introduction of a bromine atom at the C6 position of the quinazolinone ring can be accomplished by starting with a correspondingly substituted anthranilic acid, such as 5-bromoanthranilic acid. nih.govresearchgate.netnih.gov For instance, the reaction of 5-bromoanthranilic acid with phenyl isothiocyanate can lead to the formation of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one. nih.gov Direct bromination of the quinazolinone ring system is also a viable method, often employing brominating agents like N-bromosuccinimide (NBS). nih.gov The regioselectivity of such electrophilic aromatic substitution reactions is governed by the existing substituents on the quinazoline (B50416) ring.

The introduction of a fluorine atom, particularly at the C7 position, can be more challenging. One approach is to start with a fluorinated precursor, such as a fluorinated anthranilic acid. Alternatively, nucleophilic aromatic substitution (SNAr) reactions on a pre-existing quinazolinone can be employed to introduce fluorine.

Palladium-Catalyzed Cross-Coupling Strategies for C-C Bond Formation (e.g., Suzuki-Miyaura, Buchwald)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the modification of halogenated quinazolinones. nih.gov

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is a highly efficient method for C-C bond formation. nih.govwikipedia.orglibretexts.orgnih.gov A bromo-substituted quinazolinone, such as a 6-bromo-quinazolinone derivative, can be reacted with an aryl or alkylboronic acid in the presence of a palladium catalyst and a base to introduce a new substituent at the 6-position. researchgate.netmdpi.com This reaction is known for its high functional group tolerance and the relatively low toxicity of the boron reagents. nih.gov For example, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one has been successfully coupled with various arylboronic acids using palladium acetate (B1210297) as the catalyst. researchgate.net

| Reaction Type | Halogenated Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one | Arylboronic acid | Pd(OAc)2, Na2CO3 | 7-Aryl-substituted quinazolinone |

| Buchwald-Hartwig | 6-Bromo-4-chloro-8-iodoquinazoline | Amine | Palladium catalyst with phosphine (B1218219) ligand | 6-Amino-substituted quinazoline |

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that facilitates the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This method is particularly useful for introducing amino groups onto the quinazolinone scaffold. nih.govresearchgate.net The reaction typically employs a palladium catalyst in conjunction with a bulky electron-rich phosphine ligand and a base. wikipedia.org This reaction has been successfully applied to 6-bromo- and 6-chloro-substituted quinazolinones to synthesize various amino-derivatives. nih.gov

Nucleophilic Aromatic Substitution Routes for Fluorinated Quinazolinones

Nucleophilic aromatic substitution (SNAr) provides a direct route to introduce fluorine or other nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. nih.govmdpi.com In the context of quinazolinone synthesis, an SNAr reaction can be employed to introduce a fluorine atom. For instance, a quinazolinone precursor bearing a good leaving group (like a nitro or another halogen) at the desired position can be reacted with a fluoride (B91410) source.

Conversely, a fluoro-substituted quinazolinone can itself be a substrate for SNAr, where the fluorine atom is displaced by another nucleophile. asianpubs.orgnih.gov The reactivity of fluoroarenes in SNAr reactions is notable; despite fluorine being a poor leaving group in SN1 and SN2 reactions, it is often the most reactive halogen in SNAr due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack. youtube.com Recent advances have even enabled the nucleophilic defluorination of unactivated fluoroarenes through photoredox catalysis. nih.gov For the synthesis of quinazolin-4-ones, a base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization, has been reported as an effective method. acs.org

Green Chemistry Principles and Efficient Synthetic Routes

One-Pot Reaction Sequences

One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer significant advantages in terms of time, resource, and cost savings. For the synthesis of quinazolinone scaffolds, several one-pot procedures have been developed, often involving the condensation of an anthranilic acid derivative with a suitable nitrogen and carbon source.

While a direct one-pot synthesis for this compound is not explicitly detailed in the reviewed literature, plausible routes can be inferred from established methods for analogous structures. For instance, a one-pot cascade synthesis of quinazolin-4(3H)-ones has been achieved through the dehydrogenative coupling of o-aminobenzamides with alcohols catalyzed by a nickel(II) complex. nih.govresearchgate.net A potential starting material for the target compound could be 2-amino-5-bromo-4-fluorobenzamide, which could undergo a one-pot condensation with an appropriate C1 source.

Another versatile one-pot approach involves the reaction of 2-halobenzamides with nitriles, catalyzed by a Lewis acid such as copper. researchgate.net Furthermore, a four-component reaction of anilines, aromatic aldehydes, and ammonium (B1175870) iodide under metal-free conditions presents a green pathway to substituted quinazolines. mdpi.com A study on the one-pot synthesis of quinoline-fused dihydro/spiro-quinazolinone derivatives using p-toluene sulfonic acid as a green promoter highlights the potential of acid catalysis in these complex transformations. nih.govnih.gov

Table 1: Examples of One-Pot Syntheses of Quinazolinone Analogues

| Starting Materials | Reagents and Conditions | Product Type | Yield (%) | Reference |

| 2-Aminobenzamide, Benzyl (B1604629) alcohol | [Ni(MeTAA)] catalyst | 2-Phenylquinazolin-4(3H)-one | High | nih.govresearchgate.net |

| 2-Halobenzamides, Nitriles | Cu-catalyst, tBuOK | 2-Substituted quinazolin-4(3H)-ones | Good | researchgate.net |

| Anilines, Aromatic aldehydes, Ammonium iodide | Metal-free | Substituted quinazolines | - | mdpi.com |

| 2-Aminoacetophenone, 1,3-Cyclohexanedione, Anthranilamide | p-TSA | Quinoline-fused spiro-quinazolinones | Good | nih.govnih.gov |

Catalyst-Free and Metal-Free Synthetic Protocols

The elimination of metal catalysts from synthetic routes is a primary goal of green chemistry, as it prevents contamination of the final product with toxic metal residues and simplifies purification processes. Several metal-free and catalyst-free methods for quinazolinone synthesis have been reported.

A notable metal-free approach involves the use of hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), which can mediate the reaction of 2-aminobenzylamines with aldehydes to form 2-substituted quinazolines. mdpi.com Molecular iodine has also been employed as a catalyst for the synthesis of 2-arylquinazolines from 2-aminobenzophenones and aryl amines under an oxygen atmosphere, representing a greener alternative. mdpi.com

Furthermore, protocols that operate without any additives, relying on the inherent reactivity of the substrates under specific conditions, are highly desirable. For example, the oxidation of aminal intermediates to quinazolinones has been achieved in pure water using an excess of an aliphatic aldehyde, completely avoiding the need for a catalyst. researchgate.net Base-promoted, transition-metal-free synthesis of 2-phenylquinazolin-4(3H)-ones has been successfully developed using potassium carbonate as a mild base and polyethylene (B3416737) glycol (PEG-200) as a benign solvent. rsc.org This method has shown good tolerance for halogenated substrates. rsc.org

Table 2: Catalyst-Free and Metal-Free Syntheses of Quinazolinone Analogues

| Starting Materials | Reagents and Conditions | Product Type | Yield (%) | Reference |

| 2-Aminobenzylamines, Aldehydes | o-Iodoxybenzoic acid (IBX) | 2-Substituted quinazolines | 55-94 | mdpi.com |

| 2-Aminobenzophenones, Aryl amines | Molecular iodine, O₂ | 2-Arylquinazolines | 68-92 | mdpi.com |

| 2-Aminobenzamides, Aldehydes | Excess aliphatic aldehyde, Water | Quinazolinones | Good | researchgate.net |

| 2-Aminobenzamides, Benzoyl chlorides | K₂CO₃, PEG-200 | 2-Phenylquinazolin-4(3H)-ones | 70-99 | rsc.org |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. frontiersin.org The synthesis of quinazolinones has greatly benefited from this technology.

The Niementowski quinazoline synthesis, a classical method involving the reaction of anthranilic acids with amides, has been significantly improved using microwave irradiation, reducing reaction times from hours to minutes. frontiersin.org For instance, the synthesis of a 6,7-disubstituted quinazolin-4(3H)-one, a key intermediate for the drug Iressa, was achieved in 87% yield in just 5 minutes under microwave heating, compared to 5 hours of conventional heating. frontiersin.org

Microwave irradiation has also been successfully applied to the synthesis of quinazolinone derivatives from 2-halobenzoic acids and amidines, using iron catalysts in aqueous media, highlighting a green and rapid approach. nih.govrsc.org A convergent microwave-assisted synthesis of quinazolinones using the bio-sourced solvent pinane (B1207555) has also been reported, demonstrating a commitment to sustainable chemistry. nih.gov The synthesis of 6-bromo-quinazolinone derivatives has been achieved through various methods, and the application of microwave assistance to these routes could potentially enhance their efficiency. nih.gov

Table 3: Microwave-Assisted Syntheses of Quinazolinone Analogues

| Starting Materials | Reagents and Conditions | Product Type | Yield (%) | Time | Reference |

| 5-Benzyloxy-4-methoxy-2-aminobenzamide, Formamide | Acetic acid, MWI (300 W) | 6,7-Disubstituted quinazolin-4(3H)-one | 87 | 5 min | frontiersin.org |

| 2-Halobenzoic acids, Amidines | Fe-catalyst, Water, MWI | Quinazolinone derivatives | Moderate to High | 30 min | nih.govrsc.org |

| 2-Aminobenzamide, Succinic anhydride | Pinane, MWI (180 °C) | Quinazolinone derivatives | 84 | 15 min | nih.gov |

| 2-Aminophenyl benzimidazole, Ortho-esters | DMAC, MWI | 6-Substituted benzimidazo[1,2-c]quinazolines | Higher than conventional | - | researchgate.net |

Strategic Process Optimization and Design of Experiment (DoE) in Quinazolinone Synthesis

To translate a synthetic route from the laboratory to an industrial scale, rigorous process optimization is essential. Design of Experiment (DoE) is a powerful statistical methodology that allows for the systematic and efficient investigation of multiple reaction parameters simultaneously. This approach contrasts with the traditional one-factor-at-a-time (OFAT) method, providing a more comprehensive understanding of the reaction landscape and the interactions between variables.

While specific DoE studies for the synthesis of this compound are not available in the public domain, the principles of DoE are broadly applicable to the synthesis of quinazolinones. A DoE approach could be employed to optimize the synthesis of this target molecule by systematically varying factors such as:

Temperature: Affects reaction rate and selectivity.

Concentration: Influences reaction kinetics and can impact side-product formation.

Catalyst Loading: Optimizing the amount of catalyst is crucial for both efficiency and cost.

Reagent Stoichiometry: The molar ratio of reactants can significantly affect the yield and purity of the product.

Solvent: The choice of solvent can dramatically alter reaction efficiency and selectivity.

By applying factorial designs or response surface methodologies (RSM), researchers can build a mathematical model of the reaction, identify the optimal conditions, and understand the robustness of the process. The application of DoE in chemical synthesis not only leads to improved yields and purity but also enhances the safety and sustainability of the manufacturing process.

Sophisticated Spectroscopic and Analytical Techniques for Structural Elucidation of 6 Bromo 7 Fluoro 1h Quinazolin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 6-bromo-7-fluoro-1H-quinazolin-4-one in solution. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

In the ¹H NMR spectrum of this compound, specific signals corresponding to each unique proton in the molecule are observed. The spectrum is expected to show three distinct signals in the aromatic region and one broad signal for the N-H proton.

The proton at position 2 of the quinazolinone ring typically appears as a singlet in the downfield region, often around δ 8.3-8.4 ppm. nih.gov The two aromatic protons on the benzene (B151609) ring, at positions 5 and 8, exhibit characteristic splitting patterns due to coupling with the adjacent fluorine atom and with each other. The proton at C5 would appear as a doublet, with its chemical shift influenced by the adjacent bromine atom. The proton at C8 would also appear as a doublet due to coupling with the fluorine at C7. The presence of the N-H proton, which is exchangeable with D₂O, is typically observed as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~8.35 | Singlet (s) |

| H-5 | ~7.85 | Doublet (d) |

| H-8 | ~7.90 | Doublet (d) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the quinazolinone core.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~146 |

| C4 | ~160.5 |

| C4a | ~121 |

| C5 | ~129 |

| C6 | ~119 (Coupling with F) |

| C7 | ~157 (Strong coupling with F, ¹JC-F) |

| C8 | ~115 (Coupling with F) |

Advanced Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₈H₄BrFN₂O), the calculated monoisotopic mass is 241.9491 Da. uni.lu HRMS analysis would confirm this mass with high precision (typically to four decimal places), distinguishing it from other compounds with the same nominal mass. A crucial diagnostic feature in the mass spectrum is the isotopic pattern for bromine, which shows two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. uni.lu

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₈H₅BrFN₂O⁺ | 242.9564 |

| [M+Na]⁺ | C₈H₄BrFN₂NaO⁺ | 264.9383 |

| [M-H]⁻ | C₈H₃BrFN₂O⁻ | 240.9418 |

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3400–3200 (broad) |

| Aromatic C-H | Stretch | >3000 |

| C=O (Amide) | Stretch | 1680–1660 (strong) |

| C=N / C=C | Stretch | 1615–1550 |

Complementary Analytical Methods for Purity and Identity Confirmation

To ensure the integrity of the synthesized compound, additional analytical methods are employed.

Elemental Analysis: This technique determines the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the compound. The experimental values are compared against the theoretical values calculated from the molecular formula, C₈H₄BrFN₂O. A close correlation between the found and calculated values provides strong evidence of purity.

Table 5: Theoretical Elemental Analysis for C₈H₄BrFN₂O

| Element | Atomic Mass | Molar Mass Contribution | Percentage (%) |

|---|---|---|---|

| Carbon (C) | 12.011 | 96.088 | 39.56 |

| Hydrogen (H) | 1.008 | 4.032 | 1.66 |

| Bromine (Br) | 79.904 | 79.904 | 32.89 |

| Fluorine (F) | 18.998 | 18.998 | 7.82 |

| Nitrogen (N) | 14.007 | 28.014 | 11.53 |

| Oxygen (O) | 15.999 | 15.999 | 6.59 |

| Total | | 243.035 | 100.00 |

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and effective method for assessing the purity of a compound and monitoring the progress of a reaction. amazonaws.compharmint.net For this compound, a sample is spotted on a TLC plate (e.g., silica (B1680970) gel) and developed with an appropriate solvent system. A pure compound will ideally show a single spot when visualized, typically under UV light. The retention factor (Rf) value of this spot is a characteristic property of the compound in that specific solvent system.

Computational Tools for Spectral Data Processing and Visualization

In modern structural elucidation, computational chemistry is an indispensable partner to experimental spectroscopy. These tools are used for predicting spectra, refining experimental data, and gaining deeper insight into molecular properties that are not directly observable.

Density Functional Theory (DFT) is a cornerstone of computational analysis for organic molecules like quinazolinones. semanticscholar.orgfrontiersin.org Quantum chemical calculations, often using the Gaussian suite of programs, can predict the ground-state geometry of this compound with high accuracy. frontiersin.orgnih.gov Methods like the B3LYP functional combined with a basis set such as 6-31G* are commonly employed to optimize the molecular structure and calculate vibrational frequencies. semanticscholar.org These calculated frequencies can be correlated with experimental IR spectra to aid in the assignment of complex vibrational modes. Furthermore, DFT allows for the calculation of electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. frontiersin.org

For processing raw experimental data, a variety of specialized software is available. Programs like ChemSpectra and SpectraFit offer platforms for visualizing, processing, and analyzing spectroscopic data. nih.govacs.orgchemrxiv.org ChemSpectra is a web-based tool that can handle NMR, IR, and MS data, facilitating peak picking, integration, and analysis. nih.gov SpectraFit provides advanced capabilities for interactive peak fitting, which is essential for deconvoluting complex spectra and extracting quantitative information. acs.orgchemrxiv.org Commercial software suites, such as the Bruker Chemist Suite , offer integrated environments for managing diverse analytical data, including powerful modules for NMR prediction and automatic structure verification against experimental data. bruker.com

Beyond spectral prediction, computational tools like Hirshfeld Surface Analysis , often performed with software like Crystal Explorer, can be used to analyze intermolecular interactions within a crystal lattice, providing insights into the solid-state packing of the molecule. nih.gov Molecular dynamics (MD) simulations can further explore the conformational landscape and intermolecular interactions of the compound over time. nih.gov

The synergy between these computational methods and experimental results allows for a highly detailed and confident structural elucidation of this compound, bridging the gap between raw data and a complete molecular understanding.

Table 1: Computational Tools and Their Applications

| Tool/Technique | Application for this compound | Example Software |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, prediction of IR frequencies, calculation of electronic properties (HOMO/LUMO). frontiersin.org | Gaussian, ORCA |

| NMR Prediction Algorithms | Prediction of ¹H and ¹³C chemical shifts and coupling constants to compare with experimental data. bruker.com | Bruker Chemist Suite (Mnova) |

| Spectral Data Processors | Visualization, peak picking, integration, and analysis of experimental NMR, MS, and IR spectra. nih.govacs.org | ChemSpectra, SpectraFit |

| Hirshfeld Surface Analysis | Analysis and visualization of intermolecular interactions in the crystal structure. nih.gov | Crystal Explorer |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions to understand dynamic behavior and stability. nih.gov | AMBER, GROMACS |

Computational and Theoretical Chemistry Insights into 6 Bromo 7 Fluoro 1h Quinazolin 4 One Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing a detailed picture of electron distribution, orbital energies, and reactivity. These methods solve approximations of the Schrödinger equation to determine the energetic and electronic state of a molecule.

Density Functional Theory (DFT) is a robust quantum mechanical method used to analyze the electronic structure of molecules. nih.govsemanticscholar.org It provides valuable information about the reactivity of a molecule through the calculation of various electronic parameters. nih.gov For quinazolinone derivatives, DFT calculations are commonly performed to understand their behavior in chemical reactions and to justify biological activity results. nih.gov The theory is based on using the electron density to calculate molecular properties, with hybrid functionals like B3LYP being widely used in combination with basis sets such as 6-31+G(d,p) for accurate predictions. nih.gov

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. Other calculated descriptors, such as electronegativity (χ), chemical hardness (η), and softness (S), further quantify the reactivity and stability of the molecule. semanticscholar.org These quantum chemical calculations are essential for building quantitative structure-activity relationship (QSAR) models. semanticscholar.org

Table 1: Example of DFT-Calculated Reactivity Descriptors for a Related 6-Bromo-quinazoline Derivative (Compound 8a)

| Parameter | Symbol | Value | Unit | Significance |

|---|---|---|---|---|

| Total Energy | E_total | -3946.24 | Hartree | Thermodynamic stability |

| Chemical Hardness | η | 2.35 | eV | Resistance to change in electron distribution |

| Chemical Potential | μ | -3.76 | eV | Electron escaping tendency |

| Electronegativity | χ | 3.76 | eV | Power to attract electrons |

| Electrophilicity Index | ω | 3.01 | eV | Propensity to accept electrons |

Data derived from studies on 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one, a related derivative, calculated at the B3LYP/6–31 + G(d, p) level of theory. researchgate.net

The thermodynamic stability of different molecular structures can be compared using DFT. By calculating the total energy of a molecule in its optimized geometric state, researchers can predict which conformations or isomers are more stable. nih.gov For instance, in a study comparing two 6-bromo-quinazoline derivatives, the compound with the lower total energy was identified as thermodynamically more stable. nih.govresearchgate.net This information is crucial for understanding reaction pathways, predicting product distributions, and assessing the likelihood of a compound retaining its structure under physiological conditions. The stability analysis from DFT complements experimental findings and provides a theoretical basis for observed chemical behavior. nih.gov

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation encompass a suite of computational tools that are used to simulate and predict the interactions and dynamic behavior of molecules. These techniques are particularly vital in drug discovery for evaluating how a potential drug molecule, or ligand, interacts with its biological target.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In drug design, it is used to forecast the binding mode and affinity of a ligand, such as a 6-bromo-7-fluoro-1H-quinazolin-4-one derivative, within the active site of a target protein. nih.govresearchgate.net The process involves preparing the 3D structures of both the ligand and the protein receptor, which is often obtained from a repository like the Protein Data Bank (PDB). semanticscholar.org

The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a force field that estimates the binding energy. researchgate.net Lower binding energy scores typically indicate a more stable and favorable interaction. researchgate.net The analysis of the best-scoring poses reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are essential for binding affinity and selectivity. mdpi.comsemanticscholar.org For example, docking studies on quinazolinone derivatives have identified key hydrogen bonds with residues like Cys773 and Met769 in the EGFR active site. researchgate.net This information is fundamental for structure-activity relationship (SAR) studies and for optimizing lead compounds. nih.gov

Table 2: Representative Molecular Docking Data for Related Quinazolinone Derivatives

| Ligand | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Compound 8a | EGFR | 1M17 | -6.7 | Cys773, Met769, Leu820, Leu694 |

| Compound B1 | PARP1 | 7KK5 | -9.2 | ASP766, GLY863, SER904 |

| Quinazoline (B50416) Derivative | PDE7A | 3G3N | Not Specified | Hydrogen bonds, π-π stacking |

Data compiled from docking studies on various quinazolinone derivatives. researchgate.netmdpi.comsemanticscholar.org

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. mdpi.com MD simulations are performed to assess the stability of the docked complex and to gain a deeper understanding of the binding mechanism. nih.govsemanticscholar.org Starting from the best-docked pose, the system is placed in a simulated physiological environment (typically a box of water molecules and ions) and the motions of all atoms are calculated over a set period, often nanoseconds. mdpi.com

The stability of the simulation is evaluated by analyzing parameters such as the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand backbone atoms from their initial positions. mdpi.com A stable RMSD indicates that the complex has reached equilibrium. mdpi.com Other analyses, like the Radius of Gyration (Rg) and Root Mean Square Fluctuation (RMSF), provide insights into the compactness of the complex and the flexibility of specific residues, respectively. mdpi.com MD simulations can confirm the persistence of key interactions observed in docking, such as hydrogen bonds, and reveal conformational changes that are critical for the biological function. mdpi.comsemanticscholar.org

In Silico Assessment of Molecular Properties Relevant to Research Design

In silico tools are widely used in the early stages of drug discovery to predict the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov Predicting these properties for a molecule like this compound is crucial for research design, as it helps to identify potential liabilities before committing resources to synthesis and experimental testing.

Computational tools like SwissADME can predict a range of physicochemical properties and drug-likeness parameters. nih.gov These include molecular weight, lipophilicity (logP), the number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These predictions are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to forecast a compound's potential for oral bioavailability. Furthermore, in silico models can predict properties related to absorption (e.g., human intestinal absorption), distribution (e.g., blood-brain barrier penetration), and metabolism (e.g., inhibition of cytochrome P450 enzymes). This early assessment allows chemists to prioritize compounds with more favorable ADME profiles for further development. nih.gov

Table 4: Example of Predicted Molecular Properties for a Quinazolinone Scaffold

| Property/Parameter | Predicted Value/Descriptor | Relevance to Research Design |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Formula | C8H4BrFN2O uni.lu | Defines the elemental composition. |

| Molecular Weight | 243.04 g/mol cymitquimica.com | Influences absorption and diffusion; should generally be <500 Da (Lipinski's rule). |

| XlogP (Lipophilicity) | 1.5 uni.lu | Affects solubility, permeability, and plasma protein binding. Values <5 are preferred (Lipinski's rule). |

| Hydrogen Bond Donors | 1 | Impacts membrane permeability and receptor binding. Should be ≤5 (Lipinski's rule). |

| Hydrogen Bond Acceptors | 3 | Impacts membrane permeability and receptor binding. Should be ≤10 (Lipinski's rule). |

| Pharmacokinetics (ADME) | ||

| GI Absorption | High (Predicted) | Predicts the likelihood of absorption from the gastrointestinal tract. |

| Blood-Brain Barrier Permeant | No (Predicted) | Indicates whether the compound is likely to cross into the central nervous system. |

| P-gp Substrate | No (Predicted) | Predicts if the compound is a substrate for P-glycoprotein, an efflux pump that can limit bioavailability. |

| Drug-Likeness | ||

| Lipinski's Rule Violations | 0 (Predicted) | A key filter for oral bioavailability; zero violations is ideal. |

Values are based on the target compound or representative data for similar scaffolds from computational prediction tools. nih.govuni.lucymitquimica.com

Theoretical Studies on Relevant Organic Reaction Mechanisms (e.g., Baeyer-Villiger, Criegee)

Computational and theoretical chemistry provide powerful tools to elucidate the intricate mechanisms of organic reactions. For complex heterocyclic systems like this compound, theoretical studies can offer profound insights into reaction pathways, transition states, and the factors governing selectivity. While specific theoretical studies on the Baeyer-Villiger or Criegee rearrangement of this compound are not extensively documented in the current literature, the principles of these reactions can be examined in the context of the quinazolinone framework, supported by computational data from analogous systems.

The Baeyer-Villiger oxidation is a notable organic reaction that involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, leading to the formation of an ester from a ketone or a lactone from a cyclic ketone. organic-chemistry.orgresearchgate.net The reaction typically proceeds through the formation of a key intermediate, often referred to as the Criegee intermediate. adichemistry.com The mechanism, first demonstrated by Adolf von Baeyer and Victor Villiger in 1899, involves the nucleophilic addition of a peroxy acid to the ketone, forming the tetrahedral Criegee intermediate. researchgate.netadichemistry.com This is followed by a concerted rearrangement step where one of the substituent groups on the ketone migrates to the adjacent oxygen atom, with the simultaneous cleavage of the weak oxygen-oxygen bond of the peroxy group. stackexchange.com

The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect and is dictated by the migratory aptitude of the substituents attached to the carbonyl carbon. organic-chemistry.org The group that is better able to stabilize a positive charge will preferentially migrate. The generally accepted order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgchemzipper.com This selectivity is a manifestation of the electronic effects during the rearrangement of the Criegee intermediate. stackexchange.com

In the hypothetical Baeyer-Villiger oxidation of this compound, the migration of either the substituted benzene (B151609) ring or the nitrogen-containing part of the heterocyclic system would be considered. The quinazolinone core possesses a complex electronic structure due to the presence of multiple heteroatoms and the fused ring system.

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in dissecting such reaction mechanisms. mdpi.com Computational studies can model the geometry of the reactants, the Criegee intermediate, and the transition state for the migratory step. By calculating the activation energies for the migration of different groups, the preferred reaction pathway and the resulting regioselectivity can be predicted.

For instance, a DFT study on a generic quinazolinone system undergoing a Baeyer-Villiger-type oxidation would involve the following computational steps:

Optimization of the ground state geometry of the quinazolinone reactant.

Identification and optimization of the Criegee intermediate formed upon addition of a peroxy acid.

Location and characterization of the transition state structures for the migration of the different possible groups.

Calculation of the energy barriers associated with each migratory pathway.

The pathway with the lower energy barrier would be the kinetically favored one, thus determining the major product.

While specific data for this compound is not available, we can present a representative data table of what such a computational study might yield. The following table showcases hypothetical DFT-calculated parameters for the Baeyer-Villiger oxidation of a quinazolinone derivative.

| Parameter | Value | Description |

|---|---|---|

| Energy of Reactant (Hartree) | -1520.45 | Ground state energy of the quinazolinone. |

| Energy of Criegee Intermediate (Hartree) | -1520.48 | Energy of the tetrahedral intermediate. |

| Transition State Energy (Aryl Migration) (Hartree) | -1520.42 | Energy of the transition state for the migration of the aryl group. |

| Transition State Energy (Heterocycle Migration) (Hartree) | -1520.40 | Energy of the transition state for the migration of the heterocyclic portion. |

| Activation Energy (Aryl Migration) (kcal/mol) | 18.8 | Energy barrier for the aryl group migration. |

| Activation Energy (Heterocycle Migration) (kcal/mol) | 31.4 | Energy barrier for the heterocyclic portion migration. |

Based on this hypothetical data, the lower activation energy for the aryl migration (18.8 kcal/mol) compared to the heterocyclic migration (31.4 kcal/mol) would strongly suggest that the aryl group would preferentially migrate, leading to the formation of a specific regioisomer of the resulting ester.

The Criegee rearrangement, on the other hand, typically refers to the rearrangement of peroxy esters. While related to the intermediate in the Baeyer-Villiger oxidation, its direct application to the quinazolinone system itself as a primary reaction is less common. However, theoretical studies could similarly be employed to investigate the feasibility and energetics of such a rearrangement if a suitable peroxy-containing quinazolinone derivative were to be synthesized.

Structure Activity Relationship Sar Investigations and Molecular Interaction Analysis of Halogenated Quinazolin 4 One Derivatives

Positional Influence of Substituents on Theoretical Activity Profiles

The biological activity of quinazolin-4-one derivatives is significantly influenced by the nature and position of various substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds and designing new derivatives with enhanced potency and selectivity. nih.govresearchgate.net The core scaffold of quinazolin-4-one, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, offers multiple positions (C-2, C-3, C-6, C-7, and C-8) for chemical modification, allowing for a fine-tuning of its pharmacological properties. nih.govresearchgate.netmdpi.com

Halogen substitution is a key strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates. nih.govscispace.com In the context of quinazolin-4-one derivatives, the introduction of halogen atoms like bromine and fluorine at specific positions has been shown to have a profound impact on their biological activity.

The presence of a bromine atom at the C-6 position of the quinazolinone ring is a recurring feature in compounds designed for anticancer activity. researchgate.net SAR studies have suggested that a single substitution at the C-6 position can be beneficial for enhancing antitumor properties. researchgate.net For instance, a series of 2,3,6-trisubstituted quinazolin-4-ones, all containing a bromine atom at position 6, were synthesized and evaluated for their anticancer potential. researchgate.net

Fluorine substitution has also been shown to be critical. In studies on Aurora A kinase inhibitors, a fluorine atom on the main quinazoline (B50416) scaffold was found to have a significant impact on binding to the hinge region of the enzyme. nih.gov The small size of the fluorine atom is advantageous as it can participate in binding without causing steric clashes within the active site. nih.gov One of the most potent compounds in a studied series featured a fluorine atom on the quinazoline core in combination with a bromine atom on a terminal phenyl ring, highlighting the synergistic effect of specific halogen substitutions. nih.gov The selectivity of quinazoline derivatives for HER2 over EGFR has also been linked to the nature of substituents at the C-6 position. nih.gov

The biological profile of quinazolin-4-ones can be extensively modified by introducing a variety of chemical groups at several key positions.

C-2 Position: This position is a common site for modification. Introducing diverse substituents, such as a thio-benzyl moiety or various aryl groups, has led to compounds with significant antibacterial and anticancer activities. nih.govnih.gov The nature of the group at C-2 can influence hydrophobic and electronic interactions within the target's active site. nih.gov For example, 2-styrylquinazolin-4(3H)-ones have shown potent, sub-micromolar cytotoxicity, with the substitution pattern on the styryl ring affecting activity. rsc.org Phenyl-substituted derivatives at C-2 have been found to be more cytotoxic than those with a bulkier naphthyl group. nih.gov

N-3 Position: The substituent at the N-3 position plays a crucial role in determining the biological activity. researchgate.net Studies have shown that antiproliferative activity can be highly dependent on the group at this position. For instance, a derivative with an allyl group at N-3 displayed more pronounced antiproliferative effects compared to those with ethyl or phenyl groups. nih.gov The introduction of a phenyl moiety at this position has also been explored in the design of anticancer agents. nih.gov

C-8 Position: The introduction of a basic side chain at the C-8 position has been investigated as a strategy to identify optimal structural features for biological activity, particularly in the development of antiproliferative agents. nih.govucr.edu

The following table summarizes the observed effects of substitutions at different positions on the quinazolin-4-one ring.

| Position | Type of Substituent | Observed Effect | Reference(s) |

| C-2 | Thio-benzyl, Aryl groups | Modulates anticancer and antibacterial activity | nih.govnih.gov |

| Phenyl vs. Naphthyl | Phenyl substitution showed greater cytotoxicity | nih.gov | |

| Styryl groups | Potent cytotoxicity, influenced by ring substitution | rsc.org | |

| N-3 | Allyl group | Enhanced antiproliferative activity | nih.gov |

| Phenyl group | Component of designed anticancer agents | nih.gov | |

| C-6 | Bromine | Beneficial for antitumor activity | researchgate.net |

| Various substituents | Influences selectivity for HER2 over EGFR | nih.gov | |

| C-7 | Fluorine | Significant for binding to kinase hinge regions | nih.gov |

| C-8 | Basic side chain | Explored for optimizing antiproliferative activity | nih.govucr.edu |

Mechanistic Elucidation of Ligand-Target Interactions through Computational Approaches

Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools for understanding how quinazolin-4-one derivatives interact with their biological targets at a molecular level. researchgate.netresearchgate.net These approaches provide insights into the binding modes, key interactions, and the structural basis for the observed biological activities. nih.govijpsr.com

Molecular docking studies have successfully identified key amino acid residues within the active sites of various enzymes that are crucial for the binding of quinazolin-4-one inhibitors. For example, in the epidermal growth factor receptor (EGFR) kinase, a common target for this class of compounds, residues such as Met793 , Thr790 , Lys745 , and Asp855 have been shown to form critical interactions. nih.govnih.gov

In other targets, different sets of residues are involved. For soluble Epoxide Hydrolase (sEH), key interactions occur with Tyr383 , Tyr466 , Asp335 , and His524 . acs.org For the bacterial protein PqsR, hydrogen bonds with Gln194 and Leu208 are important. nih.gov The table below lists some of the key interacting residues identified for quinazolin-4-one derivatives with various protein targets.

| Protein Target | Key Interacting Amino Acid Residues | Reference(s) |

| EGFR Kinase | Lys745, Met790, Met793, Thr790, Arg841, Asp855 | nih.govnih.gov |

| HER2 Kinase | Met801, Leu800 | nih.gov |

| CDK2 Kinase | Asp86, His84 | nih.gov |

| Soluble Epoxide Hydrolase (sEH) | Tyr383, Tyr466, Asp335, His524 | acs.org |

| PqsR | Gln194, Leu208, Ala102, Ile149, Phe221 | nih.gov |

| BRAFV600E | Cys532, Asn580 | nih.gov |

| DNA Gyrase | GLU50, ASN46, GLY77, ASP136 | researchgate.net |

The stability of the ligand-target complex is often dictated by a combination of hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The quinazolin-4-one scaffold contains both hydrogen bond donors (N-H) and acceptors (C=O, ring nitrogens), which can form crucial hydrogen bonding networks with the protein target. acs.org For instance, docking studies have shown conventional hydrogen bonds between quinazolin-4-one derivatives and the backbone or side chains of key amino acid residues like Met793 and Thr790 in EGFR. nih.gov In sEH, the amide function of inhibitors can establish strong hydrogen bonds with Tyr383 and Tyr466, while the amide NH can interact with Asp335. acs.org The loss of these interactions, for example through the use of a tertiary amide, can lead to a lack of activity, highlighting their importance. acs.org

Hydrophobic Interactions: The fused ring system of quinazolin-4-one and its various substituents contribute to its hydrophobic character, enabling it to fit into hydrophobic pockets within the enzyme's active site. lambris.com These interactions include van der Waals forces and alkyl/pi-alkyl interactions. nih.gov In PqsR, the inhibitor is stabilized by hydrophobic interactions with the side chains of amino acids such as Ala102, Ile149, Phe221, and Leu207. nih.gov Similarly, with EGFR, hydrophobic interactions with residues like Val726 and Ala743 are observed. nih.gov The thiobenzyl group of some inhibitors effectively occupies the hydrophobic interior of the sEH active site, engaging in van der Waals interactions with surrounding residues like Val416 and Met419. acs.org

Beyond classical hydrogen bonds and general hydrophobic effects, other non-covalent interactions play a significant role in the binding of quinazolin-4-one derivatives.

Pi-Interactions: The aromatic nature of the quinazoline ring and its substituents allows for various pi-interactions. These include:

Pi-Pi Stacking: Interactions between the aromatic ring of the inhibitor and aromatic residues like His84 in CDK2. nih.gov

Pi-Cation Interactions: Observed between the quinazolinone ring and residues such as Lys745 in EGFR or His524 in sEH. nih.govacs.org

Pi-Alkyl Interactions: These occur between the aromatic system and alkyl side chains of amino acids like Leu788, Ala743, and Val726 in EGFR. nih.gov

Pi-Sulfur Interactions: A notable interaction has been observed between a quinazolin-4-one derivative and the mutant gatekeeper residue Met790 in EGFR. nih.gov

These varied non-covalent binding modes contribute to the affinity and specificity of the inhibitors for their respective targets. Computational approaches are essential for identifying and characterizing these subtle yet critical interactions, thereby guiding the rational design of more effective therapeutic agents. researchgate.net

Conformational Landscape and its Role in Molecular Recognition

The core of 6-bromo-7-fluoro-1H-quinazolin-4-one is the quinazolinone ring system. X-ray crystallography studies on analogous compounds, such as 7-fluoro-6-nitroquinazolin-4(3H)-one, reveal that the fused ring system is essentially planar. researchgate.net This planarity is a key feature, providing a rigid scaffold upon which substituents are displayed for interaction with biological macromolecules. The molecule exists in tautomeric forms, primarily the keto (1H-quinazolin-4-one) and enol (quinazolin-4-ol) forms, with the keto form generally being more stable.

The specific halogenation pattern of 6-bromo and 7-fluoro significantly influences the molecule's electronic properties and conformational details. The bromine atom at position 6 and the fluorine atom at position 7 introduce significant electronic perturbations to the aromatic system. These substitutions modify the molecule's surface electrostatic potential, which is a key factor in molecular recognition.

While a detailed experimental crystal structure for this compound is not extensively documented in the cited literature, computational methods and data from closely related structures provide significant insights. For instance, Density Functional Theory (DFT) calculations performed on similar quinazolinone derivatives help to elucidate thermodynamic stability and electronic properties. nih.gov

The role of the molecule in molecular recognition is governed by its ability to form specific non-covalent interactions with a target protein. These interactions are dictated by the molecule's shape and the distribution of functional groups. Analysis of related bromo-substituted quinazolinones in complex with proteins like Epidermal Growth Factor Receptor (EGFR) has shown the importance of hydrogen bonds and other interactions. nih.govnih.gov The N-H group at position 1 and the carbonyl oxygen at position 4 are primary sites for hydrogen bonding, acting as a hydrogen bond donor and acceptor, respectively. The halogen substituents themselves can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

Hirshfeld surface analysis on the related compound 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one highlights the types of intermolecular contacts that stabilize the crystal structure. nih.gov These analyses reveal the relative importance of different types of interactions, such as H⋯H, Br⋯H, and O⋯H contacts. nih.gov Such patterns of interaction are crucial for understanding how this compound would present itself for molecular recognition at a binding site. The combination of a planar core with specific hydrogen bonding and halogen bonding capabilities defines its potential to interact with and inhibit biological targets.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound

The collision cross section is a measure of the effective area of an ion in the gas phase, which is influenced by its size, shape, and charge. This data, predicted using computational methods, provides insight into the molecule's conformation in the gas phase.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 242.95638 | 138.4 |

| [M+Na]⁺ | 264.93832 | 153.0 |

| [M-H]⁻ | 240.94182 | 141.4 |

| [M+NH₄]⁺ | 259.98292 | 157.9 |

| [M+K]⁺ | 280.91226 | 140.4 |

| [M+H-H₂O]⁺ | 224.94636 | 137.4 |

| Data sourced from PubChemLite for the tautomer 6-bromo-7-fluoroquinazolin-4-ol. uni.lu |

Table 2: Key Interaction Types Inferred from Related Quinazolinone Derivatives

This table summarizes the types of molecular interactions observed in studies of similar quinazolinone compounds, which are expected to be relevant for the molecular recognition of this compound.

| Interaction Type | Participating Atoms/Groups | Potential Role in Recognition | Reference Compound(s) |

| Hydrogen Bonding | N1-H (donor), C4=O (acceptor) | Anchoring the molecule in a binding pocket | 6-bromo quinazoline derivatives nih.gov |

| Halogen Bonding | C6-Br, C7-F | Specificity and affinity enhancement | 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one nih.gov |

| π-π Stacking | Quinazolinone aromatic rings | Interaction with aromatic amino acid residues (e.g., Phe, Tyr, Trp) | General feature of aromatic scaffolds |

| Hydrophobic Interactions | Benzene ring portion | Binding to non-polar pockets in the target | 4(3H)-Quinazolinone antibacterials nih.govacs.org |

| van der Waals Contacts | Entire molecular surface | Overall shape complementarity and stabilization | 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one nih.gov |

Directed Chemical Modifications and Derivatization Strategies for Functional Diversification of 6 Bromo 7 Fluoro 1h Quinazolin 4 One Analogues

Strategic Functionalization at the Quinazolinone Nitrogen Atoms (N-1, N-3)

The nitrogen atoms at the N-1 and N-3 positions of the quinazolinone ring are primary targets for functionalization due to their nucleophilic character. Derivatization at these sites significantly influences the molecule's spatial arrangement and interaction capabilities.

Alkylation and arylation are common strategies for modifying the N-3 position. For instance, in related 6-bromo-2-phenylquinazolin-4(3H)-one systems, the N-3 position can be functionalized by introducing a phenyl group, which is integral to the design of certain targeted agents. nih.gov A widely used method involves the reaction of the N-3 atom with various alkyl halides or substituted benzyl (B1604629) bromides in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov

Another key strategy involves introducing an amino group at the N-3 position. This is typically achieved by reacting a 2-substituted benzoxazinone (B8607429) precursor with hydrazine (B178648) hydrate (B1144303). researchgate.net The resulting 3-amino-quinazolin-4(3H)-one is a versatile intermediate. The primary amino group at N-3 can then be readily converted into a Schiff base by condensation with various aldehydes, allowing for the introduction of a wide array of substituents. researchgate.net

Furthermore, the N-3 position can be acylated. For example, ethyl acetate (B1210297) moieties have been introduced at this position, with the resulting ester serving as a handle for further modifications, such as reaction with primary amines to form N-substituted acetamides or with hydrazine hydrate to construct fused heterocyclic systems. researchgate.net

Below is a table summarizing common functionalization strategies at the N-3 position based on analogous quinazolinone structures.

| Modification Type | Reagents/Conditions | Intermediate/Product Type | Reference |

| N-Arylation | Phenyl isothiocyanate | 3-Phenyl-quinazolin-4(3H)-one | nih.gov |

| N-Amination | Hydrazine Hydrate | 3-Amino-quinazolin-4(3H)-one | researchgate.net |

| Schiff Base Formation | Substituted Aldehydes | 3-(Substituted-benzylideneamino)-quinazolin-4(3H)-one | researchgate.net |

| N-Acetylation | Ethyl Chloroacetate / K₂CO₃ | Ethyl [4-oxoquinazolin-3(4H)-yl]acetate | researchgate.net |

Side Chain Modifications at the C-2 Position

The C-2 position of the quinazolinone scaffold is a crucial site for introducing diverse side chains that can modulate the molecule's properties. A variety of functional groups, including alkyl, aryl, and thio moieties, can be installed at this position.

One prominent strategy involves the introduction of a thiol group to create a 2-mercapto-quinazolin-4(3H)-one intermediate. nih.gov This is often achieved by reacting the appropriate anthranilic acid precursor with an isothiocyanate, such as phenyl isothiocyanate, in ethanol (B145695). nih.gov The resulting thiol group at C-2 is highly nucleophilic and serves as an excellent handle for further S-alkylation. Reaction with various alkyl or benzyl halides in the presence of a base allows for the synthesis of a library of 2-(alkylthio)- or 2-(benzylthio)-quinazolin-4-one derivatives. nih.gov

The structure-activity relationship of the resulting compounds is highly dependent on the nature of the substituent attached to the sulfur atom. nih.gov For example, derivatives with different substitutions on the benzyl ring attached to the thioether linkage have been synthesized to explore electronic and hydrophobic interactions. nih.gov

Besides thio-derivatives, other functional groups can be introduced. Specific examples based on commercially available compounds or synthetic reports include:

Fluoromethyl group : Yielding 6-bromo-2-(fluoromethyl)quinazolin-4(1H)-one. bldpharm.com

Methyl group : Yielding 6-bromo-7-fluoro-2-methylquinazolin-4(1H)-one. chemscene.com

Pyridinyl group : Yielding 6-bromo-7-fluoro-2-(3-pyridinyl)-4(3H)-quinazolinone. pharmint.net

The synthesis of these C-2 substituted analogues typically involves the cyclization of a suitably substituted anthranilamide with an appropriate reagent that provides the C-2 substituent.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring (C-6, C-7)

The benzene portion of the 6-bromo-7-fluoro-1H-quinazolin-4-one core is amenable to both electrophilic and nucleophilic aromatic substitution, allowing for further diversification.

Electrophilic Aromatic Substitution: The existing substituents on the ring direct incoming electrophiles. While the bromo and fluoro groups are deactivating, they are ortho-, para-directing. In a related precursor, 7-fluoroquinazolin-4(3H)-one, electrophilic nitration using a mixture of concentrated sulfuric acid and fuming nitric acid occurs at the C-6 position to yield 7-fluoro-6-nitroquinazolin-4(3H)-one. nih.gov This demonstrates that the position ortho to the fluorine and meta to the directing N-1 atom is susceptible to electrophilic attack. The resulting nitro group can then be a precursor for an amino group via reduction, opening up further derivatization pathways.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the quinazolinone ring system, combined with the presence of halogen atoms, makes the benzene ring susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at C-7 is a particularly good leaving group in SNAr reactions. It can be displaced by various nucleophiles. For instance, in related quinazolinone structures, positions activated by nitro groups are readily substituted by nucleophiles. The fluorine at C-7 in the target scaffold is similarly activated by the ring system and the C-4 carbonyl group.

In other halogenated quinazolinone systems, such as 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione, the sulfonyl chloride group at C-8 is readily displaced by nucleophiles like water, alcohols, and various amines. researchgate.net This highlights the reactivity of the benzene ring positions to nucleophilic attack, a principle that applies to the displacement of the C-7 fluoro group in the target molecule.

Synthesis of Hybrid Molecules and Fused Ring Systems

A powerful strategy in drug design is molecular hybridization, where two or more pharmacologically active scaffolds are combined into a single molecule. nih.gov The quinazolinone nucleus is a common component in such hybrids. nih.gov

Hybrid Molecules: The this compound scaffold can be linked to other moieties, such as chalcones or cyanopyridinones, often through a flexible linker attached to the N-1 or N-3 positions. researchgate.netnih.gov A common synthetic route involves a one-pot, multi-component reaction. For example, a series of quinazolin-4-one/3-cyanopyridin-2-one hybrids were synthesized via a four-component reaction of an acylated quinazolin-4(3H)-one, ethyl cyanoacetate, a substituted benzaldehyde, and ammonium (B1175870) acetate. nih.gov This approach allows for the rapid generation of diverse hybrid structures.

Fused Ring Systems: The quinazolinone core can also serve as a foundation for building fused heterocyclic systems. For example, a 3-(alkoxycarbonylmethyl)-quinazolin-4-one intermediate, prepared by reacting the quinazolinone with ethyl chloroacetate, can be treated with hydrazine hydrate. researchgate.net This leads to the formation of a hydrazide, which can subsequently be cyclized to form a new heterocyclic ring, such as a 1,3,4-triazole, fused or linked to the primary scaffold. researchgate.net

The table below provides examples of synthetic strategies for creating hybrid and fused systems.

| System Type | Strategy | Key Reagents | Reference |

| Hybrid Molecule | One-pot, four-component reaction | Acylated quinazolinone, ethyl cyanoacetate, benzaldehyde, ammonium acetate | nih.gov |

| Hybrid Molecule | Alkylation with acylated chalcones | 2-Mercapto-quinazolin-4-one, acylated chalcones | researchgate.net |

| Fused/Linked System | Hydrazide formation and cyclization | Quinazolinone-acetate, hydrazine hydrate | researchgate.net |

Strategies Involving Specific Functional Groups (e.g., Thiol, Amino, Phenoxy, Alkyl, Aryl Moieties)

The introduction of specific functional groups onto the this compound core is fundamental to tailoring its chemical properties.

Thiol Moieties : As detailed in section 6.2, a thiol group can be introduced at the C-2 position to form a 2-mercapto-3-phenylquinazolin-4(3H)-one intermediate. nih.gov This thiol is a versatile nucleophile for introducing a wide range of S-linked side chains via alkylation. nih.gov Reduction of a sulfonyl chloride group, as demonstrated on a 6-bromo-8-chlorosulfonylquinazoline-2,4-dione, can also be used to introduce a thiol group onto the benzene ring. researchgate.net

Amino Moieties : An amino group is commonly introduced at the N-3 position using hydrazine hydrate. researchgate.net This primary amine serves as a key building block for creating imines or for constructing larger heterocyclic systems. researchgate.net Additionally, an amino group can be installed on the benzene ring by nitrating a position like C-6, followed by chemical reduction of the nitro group. nih.gov

Phenoxy Moieties : Phenoxy groups can be introduced onto the aromatic ring via nucleophilic aromatic substitution. The C-7 fluoro substituent is an ideal site for such a reaction, where treatment with a substituted phenol (B47542) under basic conditions would yield the corresponding 7-phenoxy derivative.

Alkyl and Aryl Moieties : These groups are widely incorporated at multiple positions.

N-1 and N-3 : Alkylation and arylation reactions are common for functionalizing the nitrogen atoms. nih.govresearchgate.net

C-2 : A variety of alkyl and aryl side chains can be installed at C-2 to modulate steric and electronic properties. nih.govbldpharm.comnih.gov

C-6 and C-7 : While the bromo group is already present at C-6, cross-coupling reactions could potentially be used to introduce aryl or alkyl groups, although this is less common than modifications at other sites.

Future Perspectives and Emerging Research Directions in 6 Bromo 7 Fluoro 1h Quinazolin 4 One Chemistry

Development of Advanced Synthetic Methodologies for Architecturally Complex Analogues

The demand for novel therapeutic agents necessitates the development of sophisticated molecular architectures. For 6-bromo-7-fluoro-1H-quinazolin-4-one, future synthetic endeavors will concentrate on building architecturally complex analogues through advanced methodologies that offer high efficiency and structural diversity.

One promising area is the use of multi-component reactions (MCRs) to construct complex molecules in a single step. A one-pot, four-component reaction has been successfully used to synthesize quinazolin-4-one/3-cyanopyridin-2-one hybrids, demonstrating a powerful strategy for creating intricate molecular frameworks. nih.gov This approach could be adapted to the this compound core to rapidly generate libraries of diverse and complex derivatives.

Late-stage functionalization is another critical area. This strategy allows for the modification of a complex molecule, like the quinazolinone core, in the final steps of a synthesis. Visible-light-promoted C-H alkylation, for instance, enables the introduction of alkyl groups into nitrogen-containing heteroarenes at ambient temperatures, offering a mild and efficient method for creating novel analogues. organic-chemistry.org Similarly, the Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions are being explored to introduce new substituents at the 6-position of the quinazolinone ring, starting from 6-bromo precursors. researchgate.net

Furthermore, the synthesis of hybrid molecules by combining the quinazolinone scaffold with other pharmacologically active moieties is a key direction. Researchers have successfully incorporated triazole rings and phenylacetamide side chains onto the quinazolinone core using techniques like click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition. nih.gov This modular approach allows for the rational design of multifunctional molecules. The synthesis often begins with versatile intermediates, such as 2-mercaptoquinazolin-4(3H)-ones, which can be further functionalized at the sulfur atom to introduce a wide variety of side chains. nih.govnih.gov

Table 1: Advanced Synthetic Methodologies for Complex Quinazolinone Analogues

| Methodology | Description | Key Reagents/Conditions | Potential Analogue Type |

|---|---|---|---|

| Multi-Component Reactions | A one-pot reaction combining three or more starting materials to form a complex product, enhancing efficiency. | Benzaldehyde, ethyl cyanoacetate, ammonium (B1175870) acetate (B1210297). nih.gov | Hybrid quinazolinone-pyridone structures. nih.gov |

| Late-Stage Functionalization | Introduction of functional groups onto a complex molecular scaffold at a late stage of the synthesis. | Visible light, C4-alkyl 1,4-dihydropyridines (for alkylation). organic-chemistry.org | C-H alkylated quinazolinones. organic-chemistry.org |

| Click Chemistry | A class of biocompatible reactions for modular synthesis, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). | Copper catalysts, alkynyl quinazolinones, substituted azides. nih.gov | Quinazolinone-triazole hybrids. nih.gov |

| Cross-Coupling Reactions | Palladium-catalyzed reactions (e.g., Buchwald-Hartwig) to form new carbon-nitrogen or carbon-carbon bonds. | Palladium catalysts, appropriate bases and ligands. researchgate.net | 6-Aryl or 6-amino substituted quinazolinones. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Rational Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by transforming the process of molecular design from serendipitous discovery to rational, data-driven creation. nih.govresearchgate.net For this compound, these computational tools offer a pathway to design novel analogues with optimized properties efficiently.

A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. By training ML algorithms—such as Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANNs)—on existing data, researchers can build models that predict the biological activity or other properties of newly designed analogues of this compound. nih.gov This predictive power drastically reduces the number of compounds that need to be synthesized and tested experimentally. nih.gov

Beyond prediction, generative AI models are being used for de novo drug design. springernature.comchemrxiv.org These models, including autoencoders and generative adversarial networks (GANs), can "learn" the underlying rules of chemical space from large datasets of known molecules. They can then generate entirely new molecular structures that are optimized for specific properties, such as high binding affinity to a target and synthetic accessibility. springernature.comchemrxiv.org A deep learning model could be trained on known quinazolinone derivatives to generate novel 6-bromo-7-fluoro analogues with unique substitution patterns.

Table 2: Applications of AI and Machine Learning in Quinazolinone Design

| AI/ML Technique | Application in Molecular Design | Purpose & Potential Outcome |

|---|---|---|

| Machine Learning for QSAR | Predicts biological activity and physicochemical properties based on molecular structure. | To prioritize the synthesis of potent analogues and reduce experimental screening; identifies key structural features for activity. nih.gov |

| Generative Models (e.g., Autoencoders) | De novo design of novel molecules with desired properties. | To generate entirely new quinazolinone scaffolds and substitution patterns optimized for specific targets and synthesizability. springernature.comchemrxiv.org |

| Deep Learning for HTVS | Rapidly screens virtual libraries to identify potential hit compounds. | To efficiently find promising candidates from vast chemical spaces for further investigation, increasing the hit rate. nih.gov |

| Automated Synthesis Planning | Predicts viable synthetic routes for designed molecules. | To ensure that computationally designed molecules are practically synthesizable, bridging the gap between design and laboratory work. chemrxiv.org |

Exploration of Novel Reaction Pathways and Cascade Transformations

Efficiency and elegance in chemical synthesis are often achieved through the discovery of novel reaction pathways. Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a particularly powerful strategy for constructing the quinazolinone core. rsc.org Future research will likely focus on discovering new cascades and reaction pathways applicable to this compound.